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Compound of Interest

Compound Name: Lutetium nitride

Cat. No.: B081746

An in-depth analysis of the Lutetium-Hydrogen-Nitrogen (Lu-H-N) system reveals a complex
interplay of thermodynamics and pressure, guiding the stability of its constituent phases.
Prompted by initial reports of near-ambient superconductivity, which have since been retracted,
extensive theoretical and experimental investigations have provided a comprehensive, albeit
complex, understanding of the Lu-H-N phase diagram.[1] This guide synthesizes these
findings, offering a technical overview for researchers in materials science and condensed
matter physics.

Thermodynamic Stability and Phase Diagram

First-principles calculations, a cornerstone of modern materials prediction, have been
extensively applied to the Lu-H-N system.[2][3][4] These computational studies consistently
conclude that no thermodynamically stable ternary Lu-H-N compounds exist at pressures up to
at least 10 GPa.[2][3][4][5][6][7] The thermodynamic ground state of the system is governed by
a convex hull of stable binary compounds.

The overall stability landscape is depicted by the formation energy of various compounds
relative to the elemental constituents (Lu, Hz, N2). The phase diagram is sensitive to pressure,
with different binary compounds being stabilized as pressure increases.[3][4][8] At ambient
pressure (0 GPa), the stable binary phases are LuHz, LuHs, LUN, LuizN11, NH3, and N2Hs.[3][4]
As pressure is applied, the energy convex hull shifts, leading to the stabilization of new binary
phases. For instance, LuNo becomes stable at 5 GPa, and by 10 GPa, LuioH21 and NH also
emerge as stable phases.[2][3][4][8]
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While no ternary compounds are found on the convex hull, several have been identified as
being metastable, lying only slightly above the hull in formation energy.[2][3][4] These phases,
while not thermodynamically stable, could potentially be synthesized experimentally under
specific non-equilibrium conditions.

Quantitative Stability Data

The following tables summarize the key quantitative data for stable binary phases and notable
metastable ternary phases in the Lu-H-N system, as determined by first-principles calculations.

Table 1: Stable Binary Compounds in the Lu-H-N System at Various Pressures

Stable Lu-H Stable Lu-N Stable N-H

Pressure (GPa)
Compounds Compounds Compounds

LuHz (Fm-3m), LuHs LUN (Fm-3m), LuizN11 ~ NHs (Fm-3m), N2Hs

0

(P-3cl) (C2/m) (C2/c)
5 LuHz, LuHs LuN, Lui1zN11, LuNoe NH3s, N2Hs
10 LuHz, LuHs, LuioH21 LuN, Lui2N11, LuNoe N2Hs, NH

Data sourced from
first-principles
calculations.[3][4] New
phases stabilized at
higher pressures are
in bold.

Table 2: Selected Metastable Ternary Lu-H-N Compounds at 0 GPa
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Energy Above Convex Hull

Composition Space Group
(Enhun) (meV/atom)

Lu20oH2N17 C2/m 36
LuioHNs P-1 58
Luz2(H1sNs)2 P21i/c 61
LusHNse Cm 72
Luz2HsN Pc 78
LuHsN2z P2i/c 83
LuHsN P212121 89
LuzHzN P-3m1 <100
LuHsN:2 P1 <100
LusHeN P21 <100

Enun represents the energy
difference between the
compound and the stable
convex hull, indicating the
degree of metastability.[3][4] A
lower value suggests a higher
likelihood of experimental

synthesis.

Methodologies and Protocols

The understanding of the Lu-H-N system is built upon a combination of computational
predictions and experimental synthesis efforts.

Computational Protocol: First-Principles Phase Diagram
Calculation

The theoretical investigation into the Lu-H-N phase diagram typically involves a high-
throughput computational workflow.
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 Structure Prediction: A comprehensive search for stable and metastable crystal structures
across the entire Lu-H-N compositional space is performed. This is often accomplished using
evolutionary algorithms (e.g., USPEX) or particle swarm optimization methods (e.g.,
CALYPSO) coupled with density functional theory (DFT) calculations.[2][3]

o High-Throughput DFT Calculations: The energies of thousands of candidate structures (e.g.,
over 1400-1500 compounds) are calculated using DFT.[2][4] These calculations are typically
performed with a plane-wave basis set code like VASP. The generalized gradient
approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice
for the exchange-correlation functional.[8] For systems with localized f-electrons like
Lutetium, a Hubbard U correction (GGA+U) may be applied to improve the description of
electron correlation.[9]

e Convex Hull Construction: The formation energy (or enthalpy at non-zero pressure) is
calculated for each structure relative to the elemental phases. These values are then plotted
on a ternary composition diagram. The convex hull is constructed by connecting the points of
the lowest-energy structures, which represent the thermodynamically stable phases.[8][10]

 Stability Analysis: Any structure that lies on the convex hull is considered thermodynamically
stable. Structures lying above the hull are metastable, and their energy distance to the hull
(Enun) quantifies their degree of instability.[2][3]

o Property Calculation: For promising stable or low-energy metastable structures, further
calculations are performed to predict properties like X-ray diffraction (XRD) patterns,
electronic band structures, and phonon dispersion curves to assess dynamical stability.[2][3]

Experimental Protocol: High-Pressure Synthesis

Experimental efforts have focused on synthesizing Lu-H-N compounds under high-pressure
and high-temperature (HPHT) conditions, primarily motivated by the search for
superconductivity.

e Precursor Loading: A Lutetium (Lu) foil or powder is loaded into a diamond anvil cell (DAC)
or a large-volume press.[11][12]

» Hydrogen/Nitrogen Source: The hydrogen and nitrogen sources are introduced. This can be
achieved in several ways:
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o Gas Loading: Loading a mixture of H2 and Nz gas into the DAC.[12]

o Solid Sources: Using solid precursors such as ammonium chloride (NH4Cl) as a combined
H and N source, or calcium hydride (CaHz) as an H source.[11] A more controlled solid-
state approach involves using well-defined starting materials like LuH2 and LuUN in a
closed system to constrain the final nitrogen content.[11][13]

o HPHT Reaction: The sample is compressed to a target pressure (e.g., 1-10 GPa) and
resistively or laser-heated to a high temperature to initiate the reaction.[11][12] Reaction
times can vary from hours to days.

¢ In-situ/Ex-situ Characterization:

o In-situ: The reaction can be monitored in real-time using techniques like four-probe
resistance measurements to detect electronic transitions or Raman spectroscopy to
observe structural changes.[12]

o Ex-situ: After the reaction, the sample is recovered to ambient conditions. Its properties
are then characterized using techniques such as X-ray Diffraction (XRD) to identify the
crystal structure, Energy-Dispersive X-ray (EDX) spectroscopy to determine the elemental
composition, and various magnetic and electrical measurements to probe for properties
like superconductivity.[11][14]

Visualizations of Logical and Experimental
Workflows

To clarify the relationships and processes involved in studying the Lu-H-N system, the following
diagrams are provided.
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Logical hierarchy of phase stability in the Lu-H-N system.
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Workflow for computational prediction of the Lu-H-N phase diagram.
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Typical experimental workflow for HPHT synthesis of Lu-H-N.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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